3-methyl-N-[(3,4,5-trimethoxyphenyl)methyl]aniline
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Overview
Description
N-(3-METHYLPHENYL)-N-(3,4,5-TRIMETHOXYBENZYL)AMINE is an organic compound that belongs to the class of amines. Amines are characterized by the presence of a nitrogen atom bonded to alkyl or aryl groups. This compound features a benzylamine structure with methoxy and methyl substituents on the aromatic rings, which can influence its chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-METHYLPHENYL)-N-(3,4,5-TRIMETHOXYBENZYL)AMINE typically involves the reaction of 3-methylphenylamine with 3,4,5-trimethoxybenzyl chloride. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and safety. Continuous flow reactors and automated systems might be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions may target the aromatic rings or the nitrogen atom, potentially converting the amine to an amide or other reduced forms.
Substitution: The aromatic rings can participate in electrophilic substitution reactions, such as nitration, sulfonation, or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents such as nitric acid (for nitration), sulfuric acid (for sulfonation), and halogens (for halogenation) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while nitration could introduce nitro groups onto the aromatic rings.
Scientific Research Applications
N-(3-METHYLPHENYL)-N-(3,4,5-TRIMETHOXYBENZYL)AMINE may have various applications in scientific research, including:
Chemistry: As a building block for the synthesis of more complex molecules or as a reagent in organic synthesis.
Biology: Potential use in studying the interactions of amines with biological systems or as a precursor for biologically active compounds.
Medicine: Investigation of its pharmacological properties and potential therapeutic applications.
Industry: Use as an intermediate in the production of dyes, pharmaceuticals, or other specialty chemicals.
Mechanism of Action
The mechanism of action for this compound would depend on its specific interactions with molecular targets. Generally, amines can act as nucleophiles, forming bonds with electrophilic centers in other molecules. The presence of methoxy groups may influence its electronic properties and reactivity, potentially affecting its binding affinity and specificity for certain targets.
Comparison with Similar Compounds
Similar Compounds
N-(3-METHYLPHENYL)-N-BENZYLAMINE: Lacks the methoxy groups, which may result in different reactivity and applications.
N-(3,4,5-TRIMETHOXYBENZYL)-N-METHYLAMINE: Similar structure but with a different substitution pattern, potentially leading to variations in chemical behavior and biological activity.
Properties
Molecular Formula |
C17H21NO3 |
---|---|
Molecular Weight |
287.35 g/mol |
IUPAC Name |
3-methyl-N-[(3,4,5-trimethoxyphenyl)methyl]aniline |
InChI |
InChI=1S/C17H21NO3/c1-12-6-5-7-14(8-12)18-11-13-9-15(19-2)17(21-4)16(10-13)20-3/h5-10,18H,11H2,1-4H3 |
InChI Key |
IAWAXHWOQZHPHB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)NCC2=CC(=C(C(=C2)OC)OC)OC |
Origin of Product |
United States |
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